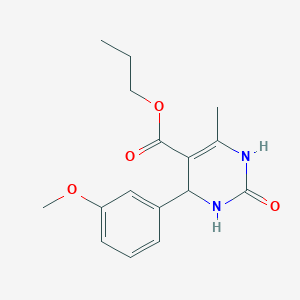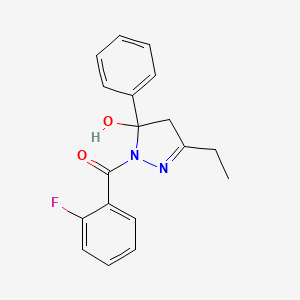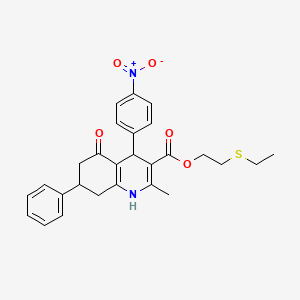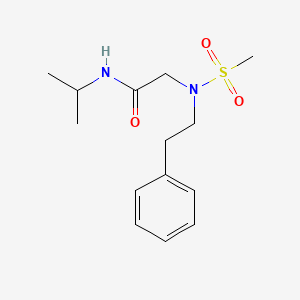![molecular formula C12H9Cl2NO B4928463 [4-(3,4-dichlorophenyl)-2-pyridinyl]methanol](/img/structure/B4928463.png)
[4-(3,4-dichlorophenyl)-2-pyridinyl]methanol
Descripción general
Descripción
[4-(3,4-dichlorophenyl)-2-pyridinyl]methanol, also known as SR-16157, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of [4-(3,4-dichlorophenyl)-2-pyridinyl]methanol is not fully understood. However, studies have shown that it inhibits the activity of the enzyme lysyl oxidase-like 2 (LOXL2), which is involved in the formation of crosslinks in collagen and elastin fibers. This inhibition leads to a reduction in fibrosis and inflammation, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce collagen deposition and fibrosis in the liver, lungs, and heart. Additionally, it has been shown to decrease inflammation and oxidative stress in various tissues. These effects may be beneficial in the treatment of diseases such as liver fibrosis, pulmonary fibrosis, and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-(3,4-dichlorophenyl)-2-pyridinyl]methanol has several advantages for lab experiments. It is stable and can be easily synthesized with high yield and purity. Additionally, it has been shown to have low toxicity in animal studies. However, it is important to note that the mechanism of action of this compound is not fully understood, and further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on [4-(3,4-dichlorophenyl)-2-pyridinyl]methanol. One area of interest is its potential use in the treatment of liver fibrosis and cirrhosis. Additionally, it may have applications in the treatment of pulmonary fibrosis and cardiovascular diseases. Further studies are needed to determine the safety and efficacy of this compound in humans, as well as its mechanism of action and potential side effects.
Conclusion
In conclusion, this compound is a chemical compound with potential therapeutic applications. Its synthesis method is well-established, and it has been extensively studied for its anti-inflammatory, anti-cancer, and anti-fibrotic properties. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of LOXL2, which may be beneficial in the treatment of various diseases. Further research is needed to determine its safety and efficacy in humans and its potential applications in the treatment of liver fibrosis, pulmonary fibrosis, and cardiovascular diseases.
Aplicaciones Científicas De Investigación
[4-(3,4-dichlorophenyl)-2-pyridinyl]methanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. In addition, it has been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
Propiedades
IUPAC Name |
[4-(3,4-dichlorophenyl)pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-11-2-1-8(6-12(11)14)9-3-4-15-10(5-9)7-16/h1-6,16H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPHNPVRJQGOLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NC=C2)CO)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-dimethoxyphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4928393.png)
![N~1~-(4-chlorobenzyl)-N~2~-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4928399.png)
![ethyl 3-ethyl-5-methyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2-oxotetrahydro-3-furancarboxylate](/img/structure/B4928412.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4928423.png)
![2-amino-4-(1-naphthyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4928427.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-{2-[(isopropylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B4928441.png)



![N-(4-ethylphenyl)-N'-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4928456.png)
![7-benzoyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4928466.png)
![5-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}isophthalic acid](/img/structure/B4928468.png)
![N-(4-bromophenyl)-3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B4928470.png)